Piperazine 2-oxobornane-10-sulphonate is a chemical compound characterized by its unique piperazine ring structure combined with a sulphonate group attached to a 2-oxobornane framework. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The molecular formula of piperazine 2-oxobornane-10-sulphonate is C_{11}H_{15}N_{1}O_{4}S, and it has a CAS number of 30583-08-5. Its distinctive structural features contribute to its solubility and reactivity, making it an interesting subject for research and application.
These reactions are significant for synthesizing more complex molecules and exploring the compound's reactivity under different conditions.
Piperazine 2-oxobornane-10-sulphonate exhibits notable biological activity, primarily due to its ability to interact with various biological molecules. It has been studied as a biochemical probe for enzyme mechanisms and protein-ligand interactions. The piperazine moiety allows the compound to form hydrogen bonds and electrostatic interactions with molecular targets, while the sulphonate group can engage in ionic interactions. This unique interaction profile suggests potential applications in drug discovery and development, particularly for targeting specific enzymes or receptors involved in disease processes .
The synthesis of piperazine 2-oxobornane-10-sulphonate generally involves the reaction of piperazine with 2-oxobornane-10-sulphonic acid. The process typically follows these steps:
In industrial settings, continuous flow reactors may be utilized to enhance production efficiency and maintain consistent quality. Purification techniques such as recrystallization or chromatography are commonly employed to obtain high-purity products .
Piperazine 2-oxobornane-10-sulphonate has diverse applications across several domains:
Research into the interaction of piperazine 2-oxobornane-10-sulphonate with biological targets has revealed its capability to modulate enzyme activity and influence protein-ligand dynamics. Studies have shown that the sulphonate group enhances water solubility, facilitating interactions with hydrophilic biological molecules. These properties make it an attractive candidate for further exploration in pharmacological contexts .
Piperazine 2-oxobornane-10-sulphonate shares structural similarities with several related compounds:
| Compound Name | Structural Feature | Unique Properties |
|---|---|---|
| Piperazine 2-oxobornane-10-carboxylate | Carboxyl group instead of sulphonate | Different solubility profile; less reactive |
| Piperazine 2-oxobornane-10-phosphate | Phosphate group | Higher reactivity; used in biochemical assays |
| Piperazine 2-oxobornane-10-nitrate | Nitrate group | Distinctive reactivity patterns; used in explosives |
Piperazine 2-oxobornane-10-sulphonate is unique due to its sulphonate group, which imparts distinct chemical and physical properties compared to its carboxylate, phosphate, and nitrate analogs. The sulphonate group's enhanced water solubility and specific reactivity patterns make this compound particularly suitable for specialized applications in research and industry .
Piperazine 2-oxobornane-10-sulphonate exhibits distinct solubility characteristics that reflect the combined properties of its constituent components. The compound is formed as a 1:1 salt between piperazine and 2-oxobornane-10-sulfonic acid (camphorsulfonic acid), resulting in a molecular weight of 318.43 g/mol [1].
The compound demonstrates favorable solubility in polar solvents due to the presence of multiple hydrogen bonding sites. With three hydrogen bond donors and six hydrogen bond acceptors, the molecule exhibits a topological polar surface area of 104 Ų [1]. Water solubility is expected to be substantial, as both component molecules show good aqueous solubility. Piperazine is freely soluble in water [2] [3], while camphorsulfonic acid is also readily soluble in aqueous media [4] [5].
In alcoholic solvents, the compound shows variable solubility patterns. Ethanol compatibility is demonstrated by the fact that camphorsulfonic acid is very soluble in ethanol [6], while piperazine exhibits solubility in ethanol at approximately a 1:2 ratio [3]. Methanol solubility follows similar trends, with both components showing favorable dissolution characteristics [7].
The compound exhibits limited solubility in nonpolar solvents, consistent with its ionic salt structure and high polarity. Piperazine shows practically no solubility in diethyl ether [2] [3], and similar behavior is expected for the compound. In hydrocarbon solvents such as hexane and benzene, solubility is severely limited due to the polar nature of both the sulfonate anion and the protonated piperazine cation [8].
The poor solubility in nonpolar media can be attributed to the compound's ionic character and the presence of polar functional groups that favor interactions with polar solvents over nonpolar environments. This behavior follows the fundamental principle of "like dissolves like" in solution chemistry [8].
| Solvent Type | Solubility Behavior | Contributing Factors |
|---|---|---|
| Water | High solubility expected [2] [4] | Ionic nature, hydrogen bonding capability |
| Ethanol | Moderate to good solubility [6] [3] | Polar protic solvent, hydrogen bonding |
| Methanol | Good solubility expected [7] | Similar polarity to ethanol |
| Diethyl ether | Poor solubility [2] | Nonpolar character, lack of ionic interactions |
| Hexane | Very poor solubility [8] | Nonpolar aliphatic solvent |
| Chlorinated solvents | Variable solubility | Dependent on specific solvent polarity |
The thermal stability of piperazine 2-oxobornane-10-sulphonate is influenced by the stability profiles of its constituent components. Piperazine demonstrates remarkable thermal stability, with research indicating stability up to 160°C and slow degradation rates at elevated temperatures [9] [10]. At 150°C, the first-order rate constant for thermal degradation of 8 M piperazine with 0.3 mol CO₂/mol alkalinity is 6.12 × 10⁻⁹ s⁻¹ [10].
Camphorsulfonic acid shows thermal stability with decomposition occurring at its melting point range of 196-200°C [5] [11]. The compound is hygroscopic and maintains stability under normal storage conditions but requires protection from excessive moisture [5].
| Component | Phase Transition | Temperature (°C) | Notes |
|---|---|---|---|
| Piperazine (anhydrous) | Melting point | 106.6 [3] | Pure anhydrous form |
| Piperazine (hexahydrate) | Melting point | 44 [3] | Commercial hydrated form |
| Camphorsulfonic acid | Melting/decomposition | 196-200 [5] [11] | Decomposes upon melting |
| Expected compound | Thermal degradation | >150 [9] [10] | Based on component stability |
The compound may exhibit polymorphic behavior similar to other piperazine salts. Research on related piperazine-camphorsulfonic acid systems indicates the formation of diastereomeric salts with specific crystalline arrangements [13] [14]. These crystalline forms can influence physical properties such as solubility, stability, and bioavailability.
Piperazine 2-oxobornane-10-sulphonate exhibits pronounced hygroscopic behavior due to the inherent moisture-absorbing properties of both constituent components. Piperazine readily absorbs water and carbon dioxide from air [2], while camphorsulfonic acid is notably hygroscopic and requires storage under dry conditions [5] [6].
The compound's hygroscopicity is enhanced by the presence of hydrophilic functional groups on the molecular surface. Research on similar compounds indicates that the type and orientation of functional groups significantly influence moisture uptake behavior [15]. The sulfonate group and the nitrogen-containing piperazine ring provide multiple sites for hydrogen bonding with water molecules.
Based on the hygroscopic nature of the component molecules, the critical relative humidity for the compound is expected to be below 50% RH. Studies on related hygroscopic pharmaceutical compounds indicate that materials with multiple hydrogen bonding sites typically exhibit deliquescence at moderate humidity levels [15] [16].
The formation of hydrated crystal structures, particularly given piperazine's tendency to form a stable hexahydrate, suggests that the compound may undergo moisture-dependent phase transitions. These transitions can significantly impact physical properties, including flow characteristics and stability [15].
| Hygroscopic Property | Behavior | Impact on Formulation |
|---|---|---|
| Water vapor uptake | Significant absorption expected [2] [5] | Requires controlled humidity storage |
| Deliquescence point | Estimated <50% RH [15] | Critical for packaging considerations |
| Hydrate formation | Multiple hydration states possible [3] | Affects crystalline stability |
| Surface moisture effects | Enhanced powder flow at 5% moisture [15] | Influences processing characteristics |
Piperazine 2-oxobornane-10-sulphonate exhibits complex acid-base behavior as a zwitterionic salt formed between a dibasic amine and a strong sulfonic acid. Piperazine functions as a dibasic base with two distinct ionization constants: pKb₁ = 5.35 and pKb₂ = 9.73 at 25°C [2] [3]. Converting these to pKa values yields pKa₁ ≈ 8.65 and pKa₂ ≈ 4.27 for the conjugate acid forms.
The camphorsulfonic acid component behaves as a strong acid with a predicted pKa of approximately 1.17 [5]. This strong acidic character ensures complete protonation of the piperazine base, resulting in stable salt formation.
Aqueous solutions of the compound are expected to exhibit acidic pH due to the strong acid character of the sulfonic acid group. Pure piperazine solutions show pH values of 10.8-11.8 for 10% aqueous solutions [2] [3], while camphorsulfonic acid solutions exhibit pH values of 1.2-1.4 at 20 g/L concentration [5].
The resulting salt solution pH will depend on the concentration and the relative strength of the acid and base components. Given the strong acid nature of camphorsulfonic acid compared to the moderate base strength of piperazine, solutions are anticipated to be mildly acidic.
| Ionization Parameter | Piperazine | Camphorsulfonic Acid | Compound Behavior |
|---|---|---|---|
| pKa₁ | ~8.65 [2] | ~1.17 [5] | Zwitterionic salt formation |
| pKa₂ | ~4.27 [2] | N/A | Complete protonation expected |
| pH (10% solution) | 10.8-11.8 [2] | 1.2-1.4 [5] | Acidic (estimated pH 3-5) |
| Ionization state at pH 7 | Mostly protonated | Fully ionized | Stable ionic form |
The compound exhibits limited buffer capacity due to the significant difference in acid-base strength between the components. The strong acid character of camphorsulfonic acid overwhelms the buffering capacity of piperazine at physiological pH ranges.
At physiological pH (7.4), piperazine exists predominantly in its protonated forms, while the sulfonate group remains fully ionized. This ionization pattern contributes to enhanced water solubility and potential bioavailability advantages in pharmaceutical applications [17].